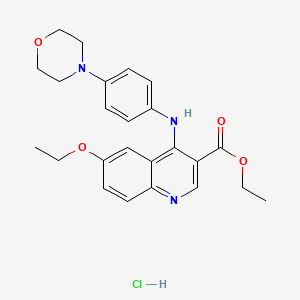
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy, morpholin-4-ylanilino, and carboxylate groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxy group through an ethylation reaction. The morpholin-4-ylanilino group is then attached via a nucleophilic substitution reaction. Finally, the carboxylate group is introduced through esterification. The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting its function and leading to cell death. The morpholin-4-ylanilino group enhances its binding affinity to certain enzymes and receptors, further contributing to its biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-methoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 6-ethoxy-4-(4-piperidin-4-ylanilino)quinoline-3-carboxylate: Similar structure but with a piperidin-4-ylanilino group instead of a morpholin-4-ylanilino group.
Uniqueness
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The ethoxy group enhances its solubility, while the morpholin-4-ylanilino group increases its binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-30-19-9-10-22-20(15-19)23(21(16-25-22)24(28)31-4-2)26-17-5-7-18(8-6-17)27-11-13-29-14-12-27;/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSPCOMMZHPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
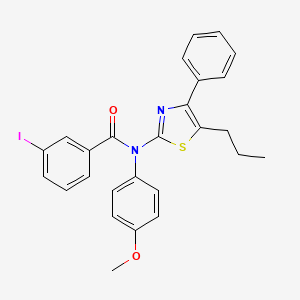
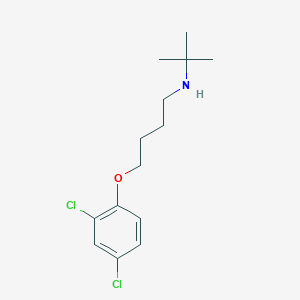
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5094085.png)

![5-Acetyl-4-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5094108.png)
![N-[(2Z,4E)-1-(ethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5094109.png)
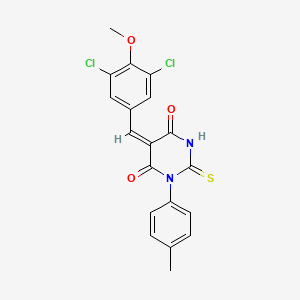
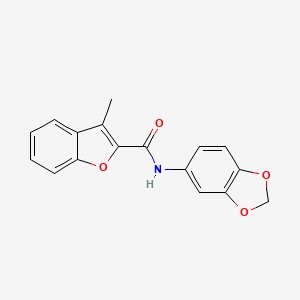
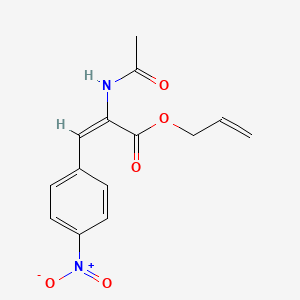
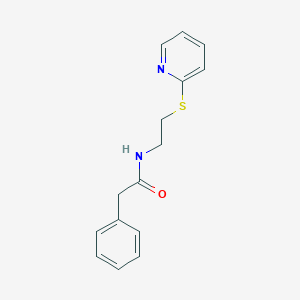
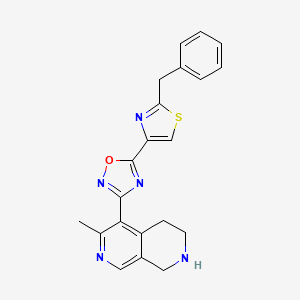
![2-benzyl-5-{[4-(4-morpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5094150.png)
![3-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5094152.png)

